molecular formula C14H16N2O6 B1361515 Diethyl 2-((2-nitrophenylamino)methylene)malonate CAS No. 7255-58-5

Diethyl 2-((2-nitrophenylamino)methylene)malonate

Cat. No. B1361515
CAS RN: 7255-58-5
M. Wt: 308.29 g/mol
InChI Key: JTGABQDBMSKAOX-UHFFFAOYSA-N
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Description

Diethyl 2-((2-nitrophenylamino)methylene)malonate is a chemical compound with the molecular formula C14H16N2O6 . It is a derivative of malonic acid, where the methylene group is neighboured by two carbonyl groups .


Synthesis Analysis

The synthesis of this compound involves the reaction of equimolar amounts of EMA and 4-nitroaniline dissolved in alcoholic KOH . The reaction occurs within a few seconds at room temperature to produce 4-NANM-E, which is purified by simple filtration after acidification with aqueous HCl and washing with alcohol .


Molecular Structure Analysis

The molecular weight of Diethyl 2-((2-nitrophenylamino)methylene)malonate is 308.29 g/mol . The InChI code for this compound is InChI=1S/C14H16N2O6/c1-3-21-13(17)10(14(18)22-4-2)9-15-11-7-5-6-8-12(11)16(19)20/h5-9,15H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-((2-nitrophenylamino)methylene)malonate include a molecular weight of 308.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 8 . The topological polar surface area is 110 Ų .

Scientific Research Applications

Synthesis Methods

Diethyl 2-((4-nitroanilino)methylene)malonate, a molecule related to Diethyl 2-((2-nitrophenylamino)methylene)malonate, is significant as a precursor in the multistage synthesis of various biologically active quinoline derivatives. These derivatives exhibit activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties. A rapid room-temperature liquid phase synthesis method for this molecule has been developed, offering an efficient alternative for industrial-scale production (Valle et al., 2018).

Supramolecular Assembly and Non-Covalent Interactions

The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been studied to understand the impact of chloro and nitro substitution on their hydrogen bonding and molecular conformations. This research provides insights into the interactions and shapes of these molecules, which is essential for understanding their chemical behavior (Shaik et al., 2019).

Applications in Polymerization

A series of Al complexes bearing diethyl 2-((arylamino)methylene)malonate ligands were synthesized for use in the ring-opening polymerization of ε-caprolactone. These complexes showed significantly higher catalytic activity compared to those with ketiminate ligands, highlighting their potential in industrial polymerization processes (Chang et al., 2019).

Molecular Structure Analysis

Studies on diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, a compound similar to Diethyl 2-((2-nitrophenylamino)methylene)malonate, focused on its crystal structure and molecular packing. This research provides valuable information on the molecular arrangement and interactions within such compounds, which is crucial for understanding their chemical properties (Crozet et al., 2005).

Enantioselective Reactions

The asymmetric Michael addition of diethyl malonate to aromatic nitroalkenes, catalyzed by monosaccharide-based chiral crown ethers, represents an important reaction type for these compounds. This process results in high enantioselectivity and yields, which is significant for the synthesis of complex organic molecules (Rapi et al., 2014).

Hydrogen Bonding and Molecular Architecture

Diethyl 2-[(2-hydroxyanilino)methylidene]malonate, related to Diethyl 2-((2-nitrophenylamino)methylene)malonate, shows unique hydrogen bonding and molecular architecture, highlighting the influence of functional groups on the overall structure and stability of these compounds (Ilangovan et al., 2013).

Hirshfeld Surface Analysis

The study of diethyl 2-(4-methylbenzylidene)malonate through Hirshfeld surface analysis and X-ray diffraction provides a deeper understanding of the molecular structure and interactions of compounds within this chemical family (Achutha et al., 2016).

Industrial Applications

Diethyl malonate, a similar compound, is used as a raw material in the production of methylene malonate monomers for adhesives and other applications. This demonstrates the industrial relevance and versatility of compounds within this chemical family (McCoy, 2019).

properties

IUPAC Name

diethyl 2-[(2-nitroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-3-21-13(17)10(14(18)22-4-2)9-15-11-7-5-6-8-12(11)16(19)20/h5-9,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGABQDBMSKAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280185
Record name Diethyl [(2-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((2-nitrophenylamino)methylene)malonate

CAS RN

7255-58-5
Record name NSC15777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(2-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitroaniline (41.4 g) and diethyl ethoxymethylenemalonate (66 ml) was heated on a steam bath for 24 hours. The hot reaction mixture was treated with ethanol (300 ml), cooled and filtered to give diethyl (2-nitroanilino)methylenemalonate in 88% yield, mp 104-105° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-nitroaniline (20 g, 144.8 mmol) dissolved in 400 ml of dry-ethanol in a 500 ml round bottom flask was added dimethylethoxymethylene malonate (34 g, 159.3 mmol). The solution was heated and refluxed for 6 hrs at 120° C. with stirring. The reaction was monitered by TLC (n-hexane/ethyl acetate=3/1). After completing the reaction and cooling to room temperature, the resulting precipate was collected by filtration, and the residue was washed three times with 100 ml of n-hexane to give 2-[(2-Nitro-phenylamino)-methylene]-malonic acid diethyl ester (31 g, 100.6 mmol, yield 69%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
dimethylethoxymethylene malonate
Quantity
34 g
Type
reactant
Reaction Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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